REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH:12](I)([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+].[CH3:22][C:23]([CH3:25])=O>>[CH:12]([O:10][C:9](=[O:11])[CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:1][CH:23]([CH3:25])[CH3:22])[CH:3]=1)([CH3:14])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)I
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add portionwise
|
Type
|
TEMPERATURE
|
Details
|
Heat
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Type
|
TEMPERATURE
|
Details
|
to reflux with vigorous mechanical stirring
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
Partition the residue between diethyl ether and 5% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
Extract the organic layer with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a liquid
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(CC1=CC(=CC=C1)OC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |